Enantiomeric Excess (ee) in Asymmetric Transfer Hydrogenation Synthesis
This compound can be synthesized with exceptionally high enantiomeric purity. A study on the asymmetric transfer hydrogenation of 3-aryl-3-hydroxypropanoic esters using Ru(II) catalysts demonstrated the ability to achieve enantiomeric excess (ee) values from 98% to 99% for this class of compounds, including the 4-fluorophenyl derivative [1]. This level of stereocontrol is critical for applications requiring high chiral purity.
| Evidence Dimension | Enantiomeric Excess (ee) from Ru(II)-catalyzed asymmetric transfer hydrogenation |
|---|---|
| Target Compound Data | 98% to 99% ee (for 3-aryl-3-hydroxypropanoic ester class) |
| Comparator Or Baseline | Racemic mixture (0% ee) or alternative synthesis methods yielding lower ee |
| Quantified Difference | Up to 99% absolute difference in stereoisomeric purity |
| Conditions | Asymmetric transfer hydrogenation using Ru(II) complexes; analyzed by chiral HPLC |
Why This Matters
Procurement of a compound with a defined, high-ee synthesis route reduces the need for costly and time-consuming chiral resolution steps and ensures consistency in downstream applications.
- [1] Dokli, I., Ožegović, A., Šimanović, A., Hromin, M., Knežević, A., Višnjevac, A., & Lesac, A. (2022). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. The Journal of Organic Chemistry, 87(20), 13586–13600. View Source
